Amiodarone Amiodarone Amiodarone is a member of the class of 1-benzofurans that is 1-benzofuran substituted by a butyl group at position 2 and a 4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl group at position 3. It is a cardiovascular drug used for the treatment of cardiac dysrhythmias. It has a role as a cardiovascular drug. It is a member of 1-benzofurans, an organoiodine compound, an aromatic ketone and a tertiary amino compound.
Amiodarone is a benzofuran derivative, anti-arrhythmic drug used commonly in a variety of settings. Most known for its approved indication in life-threatening ventricular arrhythmias, it is also used off-label in the outpatient and inpatient setting for atrial fibrillation. Because of its ability to cause serious toxicity and possibly death, amiodarone use should be reserved for its approved indications, according to prescribing information.
Amiodarone is an Antiarrhythmic. The mechanism of action of amiodarone is as a Cytochrome P450 3A Inhibitor, and P-Glycoprotein Inhibitor, and Cytochrome P450 1A2 Inhibitor, and Cytochrome P450 2C9 Inhibitor, and Cytochrome P450 2D6 Inhibitor.
Amiodarone is a potent arrhythmia suppressing agent that has been clearly linked to several distinct forms of drug induced liver disease.
Amiodarone is an iodine-rich benzofuran derivative with antiarrhythmic and vasodilatory activities. As a class III antiarrhythmic agent, amiodarone blocks the myocardial calcium, potassium and sodium channels in cardiac tissue, resulting in prolongation of the cardiac action potential and refractory period. In addition, this agent inhibits alpha- and beta-adrenergic receptors, resulting in a reduction in sympathetic stimulation of the heart, a negative chronotropic effect, and a decrease in myocardial oxygen demands. Amiodarone may cause vasodilation by stimulation of the release of nitric oxide and cyclooxygenase-dependent relaxing endothelial factors.
An antianginal and antiarrhythmic drug. It increases the duration of ventricular and atrial muscle action by inhibiting Na,K-activated myocardial adenosine triphosphatase. There is a resulting decrease in heart rate and in vascular resistance.
An antianginal and class III antiarrhythmic drug. It increases the duration of ventricular and atrial muscle action by inhibiting POTASSIUM CHANNELS and VOLTAGE-GATED SODIUM CHANNELS. There is a resulting decrease in heart rate and in vascular resistance.
See also: Amiodarone Hydrochloride (has salt form).
Brand Name: Vulcanchem
CAS No.: 1951-25-3
VCID: VC0518653
InChI: InChI=1S/C25H29I2NO3/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3
SMILES: CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I
Molecular Formula: C25H29I2NO3
Molecular Weight: 645.3 g/mol

Amiodarone

CAS No.: 1951-25-3

Cat. No.: VC0518653

Molecular Formula: C25H29I2NO3

Molecular Weight: 645.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Amiodarone - 1951-25-3

CAS No. 1951-25-3
Molecular Formula C25H29I2NO3
Molecular Weight 645.3 g/mol
IUPAC Name (2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone
Standard InChI InChI=1S/C25H29I2NO3/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3
Standard InChI Key IYIKLHRQXLHMJQ-UHFFFAOYSA-N
SMILES CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I
Canonical SMILES CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I
Appearance Solid powder
Boiling Point 100
Melting Point 156

Chemical Composition and Synthesis

Molecular Architecture

Amiodarone (C₂₅H₂₉I₂NO₃) features a benzofuran core substituted with a butyl group at position 2 and a 4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl moiety at position 3 . This unique configuration confers both lipophilic and cationic properties, enabling extensive tissue penetration and accumulation in lipid-rich cellular compartments. The diiodinated aromatic ring system bears structural similarity to thyroxine, potentially explaining amiodarone's effects on thyroid function .

The compound's molecular weight of 645.31 g/mol and iodine content (approximately 37% by mass) contribute to its radiopaque properties, a characteristic occasionally exploited in medical imaging . X-ray crystallography reveals a twisted conformation where the benzofuran plane forms a 60° angle with the diiodobenzoyl group, creating distinct binding surfaces for interaction with cardiac ion channels .

Synthetic Pathways

Industrial synthesis of amiodarone proceeds through a seven-step sequence beginning with benzofuran acylation :

  • Acylation: Benzofuran reacts with butyric anhydride under phosphoric acid catalysis to form 2-butyroylbenzofuran.

  • Reduction: Wolff-Kishner reduction converts the ketone to a methylene group, yielding 2-butylbenzofuran.

  • Benzoylation: Reaction with 4-methoxybenzoyl chloride introduces the aromatic ketone moiety.

  • Demethylation: Pyridine hydrochloride-mediated cleavage of the methoxy group produces 4-hydroxy intermediate.

  • Iodination: Electrophilic substitution with iodine monochloride introduces diiodo substituents at positions 3 and 5.

  • Alkylation: Final coupling with 2-diethylaminoethyl chloride completes the synthesis.

Pharmacological Mechanisms

Ion Channel Modulation

Amiodarone exhibits pan-blockade of cardiac ion channels:

  • Sodium Channels: Use-dependent blockade (Vaughan Williams Class I) slows phase 0 depolarization, increasing QRS duration by 15-25% at therapeutic doses .

  • Potassium Channels: Inhibition of IKr (hERG), IKs, and IK1 currents (Class III effect) prolongs action potential duration, elevating QT interval by 40-100 ms .

  • Calcium Channels: L-type channel antagonism (Class IV activity) reduces sinoatrial node automaticity and AV nodal conduction velocity .

This multichannel blockade creates a unique electrophysiological profile—prolonging refractory periods without significantly altering resting membrane potential .

Non-Channel Effects

Amiodarone's therapeutic actions extend beyond ion channel modulation:

  • Adrenergic Inhibition: Non-competitive antagonism of α- and β-adrenergic receptors reduces sympathetic tone, decreasing heart rate by 10-15 bpm .

  • Thyroid Hormone Interaction: Structural mimicry of triiodothyronine (T3) inhibits peripheral conversion of thyroxine (T4), leading to mixed thyrotoxicosis/hypothyroidism in 15-20% of patients .

  • Antioxidant Activity: The iodine-rich structure scavenges free radicals, potentially mitigating ischemia-reperfusion injury .

These pleiotropic effects contribute to amiodarone's broad antiarrhythmic spectrum but also underlie its complex toxicity profile.

Clinical Applications

Atrial Fibrillation Management

Amiodarone demonstrates 60-70% efficacy in maintaining sinus rhythm at 12 months versus 35-40% for placebo, albeit with a 2.5-fold increased risk of adverse events . Key trial data:

ParameterAmiodarone Group (n=2,187)Placebo Group (n=2,045)Relative Risk (95% CI)
Sinus Rhythm Maintenance68%41%1.66 (1.52-1.81)
Hospitalization Rate12.4 events/100 py8.7 events/100 py1.43 (1.22-1.67)
Mortality4.1%3.9%1.05 (0.82-1.34)

py = patient-years; Data from

The drug remains first-line for patients with structural heart disease where other antiarrhythmics are contraindicated .

Ventricular Arrhythmias

  • VF/VT Recurrence: 22% reduction (95% CI 0.68-0.89)

  • All-Cause Mortality: No significant difference (HR 0.97, p=0.53)

Current guidelines reserve amiodarone for:

  • Hemodynamically unstable VT unresponsive to cardioversion

  • Bridge therapy during ICD implantation

  • Recurrent shocks in ICD patients

Adverse Effects and Monitoring

Organ-Specific Toxicity

Pooled analysis of 43 RCTs (n=15,432) reveals distinct toxicity patterns :

Organ SystemIncidence (Events/10,000 py)Relative Risk vs PlaceboNotable Findings
Pulmonary1291.77 (1.24-2.52)Fibrosis risk doubles with >6mo use
Thyroid2014.44 (2.87-6.89)Hypothyroidism 5x more common
Hepatic542.27 (1.20-4.29)Enzyme elevation in 18% long-term use
Neurological1401.93 (1.41-2.65)Ataxia risk triples
Dermatological811.99 (1.04-3.78)Photosensitivity in 19%

py = patient-years; Data from

Monitoring Protocol

Baseline and periodic assessments should include:

  • Monthly: Thyroid function (TSH, free T4), liver enzymes

  • Quarterly: Chest X-ray, pulmonary function tests

  • Biannual: Ophthalmologic exam for corneal deposits

  • Annual: Skin evaluation for blue-gray discoloration

Dose reduction (maintenance <200 mg/day) decreases adverse event risk by 40% without compromising efficacy .

Drug Interactions and Contraindications

Pharmacokinetic Interactions

Amiodarone inhibits CYP3A4, CYP2C9, and P-glycoprotein, leading to:

Concomitant DrugEffectManagement
Warfarin↑ INR by 2-4xReduce warfarin dose 30-50%
Digoxin↑ Serum levels 70-100%Halve digoxin dose
Simvastatin↑ AUC 3.4-foldMax dose 20mg daily
Cyclosporine↑ Trough levels 1.8-foldMonitor renal function

Absolute Contraindications

  • Pre-existing pulmonary fibrosis (FEV1 <50% predicted)

  • Second/third-degree AV block without pacemaker

  • Concurrent use of QTc-prolonging agents (cisapride, methadone)

  • Severe hepatic impairment (Child-Pugh C)

Recent Advances and Future Directions

Novel Formulations

  • Intravenous Emulsion: Reduces phlebitis risk from 18% to 3% versus traditional PEG-based solutions

  • Inhaled Delivery: Preclinical studies show 90% lung retention with minimal systemic exposure

  • Prodrug Derivatives: Dronedarone (non-iodinated analog) lacks pulmonary toxicity but shows inferior efficacy

Biomarker-Guided Therapy

Emerging strategies focus on personalized dosing:

  • CYP2C8 Genotyping: Identifies slow metabolizers (15% population) requiring 25% dose reduction

  • Thyroid Ultrasound: Baseline heterogeneity predicts 83% of subsequent dysfunction

  • Galectin-3 Levels: >12.5 ng/mL associates with 4.2x higher pulmonary toxicity risk

Current trials (NCT04819204, NCT04982315) are evaluating these approaches to optimize the risk-benefit ratio.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :